1,4-Diazabicyclo[2.2.2]octane;phosphoric acid
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Overview
Description
1,4-Diazabicyclo[2.2.2]octane;phosphoric acid is a compound that combines 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound, with phosphoric acid. . Phosphoric acid is a mineral acid commonly used in various industrial and laboratory applications.
Preparation Methods
1,4-Diazabicyclo[2.2.2]octane can be synthesized via the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . It is commercially produced by the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is purified by sublimation under vacuum or recrystallization from petroleum ether . Due to its high hygroscopicity and reactivity toward CO2 and air moisture, it must be stored under an inert gas atmosphere in a refrigerator .
Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It forms a crystalline 2:1 adduct with hydrogen peroxide.
Substitution: It is used in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes.
Cycloaddition: It catalyzes [4 + 2] annulation reactions between 5-methylenehex-2-ynedioates and electron-deficient olefins.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane has numerous scientific research applications:
Mechanism of Action
1,4-Diazabicyclo[2.2.2]octane functions as a nucleophile and a base in various chemical reactions . Its high nucleophilicity is due to the unhindered amine centers, which allow it to promote a variety of coupling reactions . It forms strong ligands and Lewis bases, making it effective in catalyzing reactions such as the formation of polyurethane and the Baylis–Hillman reactions .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both compounds are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Other similar compounds include tropane and other bicyclic organic compounds . The uniqueness of 1,4-diazabicyclo[2.2.2]octane lies in its high nucleophilicity and its ability to function as both a nucleophile and a base in various chemical reactions .
Properties
CAS No. |
63872-63-9 |
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Molecular Formula |
C6H15N2O4P |
Molecular Weight |
210.17 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;phosphoric acid |
InChI |
InChI=1S/C6H12N2.H3O4P/c1-2-8-5-3-7(1)4-6-8;1-5(2,3)4/h1-6H2;(H3,1,2,3,4) |
InChI Key |
LLQBLFVKWRLPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.OP(=O)(O)O |
Origin of Product |
United States |
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